molecular formula C7H6ClFO2S B2634269 3-(Chloromethyl)benzene-1-sulfonyl fluoride CAS No. 2090571-85-8

3-(Chloromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B2634269
CAS No.: 2090571-85-8
M. Wt: 208.63
InChI Key: WELJIIHZMKQQSQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of benzene-1-sulfonyl chloride with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5SO2Cl+CH2OCH3+Et3NC6H4(CH2Cl)SO2F+Et3NHCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_2\text{OCH}_3 + \text{Et}_3\text{N} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{SO}_2\text{F} + \text{Et}_3\text{N}\text{HCl} C6​H5​SO2​Cl+CH2​OCH3​+Et3​N→C6​H4​(CH2​Cl)SO2​F+Et3​NHCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction of the sulfonyl fluoride group can yield sulfonamides or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonamides and sulfides.

Scientific Research Applications

3-(Chloromethyl)benzene-1-sulfonyl fluoride is utilized in various scientific research applications, including:

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide linkages with amines or thiols. This reactivity is exploited in the design of enzyme inhibitors, where the compound irreversibly modifies the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonyl fluoride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group, which affects its reactivity and stability.

    4-(Chloromethyl)benzene-1-sulfonyl fluoride: The position of the chloromethyl group on the benzene ring is different, which can influence the compound’s reactivity and selectivity in chemical reactions.

Uniqueness

3-(Chloromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a chloromethyl group and a sulfonyl fluoride group, which confer distinct reactivity patterns. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound in various fields.

Biological Activity

3-(Chloromethyl)benzene-1-sulfonyl fluoride (CAS Number: 2090571-85-8) is a compound that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique reactivity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound is characterized by the presence of both a chloromethyl group and a sulfonyl fluoride group. These functional groups confer distinct reactivity patterns, particularly in nucleophilic substitution reactions. The sulfonyl fluoride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, particularly serine residues. This mechanism is significant in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of enzymes, leading to inhibition of their activity .

Biological Applications

Enzyme Inhibition
The primary application of this compound lies in its use as a covalent inhibitor of various enzymes. Research has demonstrated its effectiveness against serine proteases, which are critical in numerous biological processes. For instance, sulfonyl fluorides have been shown to irreversibly inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .

Additionally, studies have revealed that this compound can probe enzyme binding sites and assess functionally important protein residues. It has been utilized to study enzyme interactions and metabolic pathways, providing insights into protein structure and function .

Case Study 1: Inhibition of Serine Hydrolases

A study highlighted the use of sulfonyl fluorides, including this compound, as privileged warheads for targeting serine hydrolases. The research found that these compounds could effectively modify serine residues in various enzymes, leading to significant inhibition .

Case Study 2: Fragment-Based Drug Discovery

In fragment-based drug discovery, sulfonyl fluorides have been employed as reactive probes to identify potential inhibitors for specific targets. One study reported the synthesis of a library of sulfonyl fluoride compounds that were screened for their ability to label proteins selectively. The results indicated that certain derivatives exhibited enhanced reactivity and selectivity towards specific enzyme targets .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Benzene-1-sulfonyl fluoride Lacks chloromethyl groupLess reactive compared to 3-(Chloromethyl) derivative
3-(Chloromethyl)benzene-1-sulfonyl chloride Contains sulfonyl chlorideMore reactive than sulfonyl fluoride
4-(Chloromethyl)benzene-1-sulfonyl fluoride Different position of chloromethyl groupVaries in reactivity and selectivity

Properties

IUPAC Name

3-(chloromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJIIHZMKQQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090571-85-8
Record name 3-(chloromethyl)benzene-1-sulfonyl fluoride
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